1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound (CAS RN: 878693-32-4) features a pyrrolidin-2-one core substituted with a benzo[d]imidazol-2-yl group and a 4-(m-tolyloxy)butyl chain at position 4, along with an allyl group at position 1 . The m-tolyloxy (3-methylphenoxy) moiety introduces hydrophobicity and steric bulk, while the allyl group may enhance reactivity or influence pharmacokinetic properties.
Properties
IUPAC Name |
4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-13-27-18-20(17-24(27)29)25-26-22-11-4-5-12-23(22)28(25)14-6-7-15-30-21-10-8-9-19(2)16-21/h3-5,8-12,16,20H,1,6-7,13-15,17-18H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBAVGHOKDZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the imidazole ring, the attachment of the allyl group, and the incorporation of the pyrrolidinone moiety. Common synthetic routes may involve:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the allyl group: This step often involves allylation reactions using allyl halides and a base.
Incorporation of the pyrrolidinone moiety: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Substituent Variations in Benzoimidazole-Pyrrolidinone Derivatives
Key Observations :
- Thiazole vs.
- Polar vs. Nonpolar Groups: Hydroxyphenyl derivatives (e.g., 21a ) exhibit higher polarity, likely altering solubility and membrane permeability relative to the target’s m-tolyloxy group.
Key Observations :
- Yields : Hydroxyphenyl derivatives (e.g., 21a) achieve higher yields (~97%) compared to thiazole-containing analogues (~60%) .
- Thermal Stability : Compound 18 decomposes at 356°C, suggesting superior stability over the target compound (data needed for direct comparison).
- Spectral Trends: All compounds show characteristic benzoimidazole NH signals (δ ~10.8 ppm) and pyrrolidinone C=O stretches (~1720 cm⁻¹) .
Biological Activity
The compound 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
- Molecular Formula : C25H29N3O2
- Molecular Weight : 403.526 g/mol
- CAS Number : 878693-32-4
The compound features a unique combination of an allyl group, a pyrrolidinone structure, and a benzimidazole moiety, which may contribute to its diverse biological activities.
Structural Features
| Structural Feature | Description |
|---|---|
| Allyl Group | Contributes to the reactivity and potential interactions with biological targets. |
| Pyrrolidinone Core | Imparts stability and may enhance bioavailability. |
| Benzimidazole Ring | Known for its pharmacological properties, including antitumor and antimicrobial activities. |
Pharmacological Potential
Research indicates that this compound exhibits promising biological activities, particularly in:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents suggests it may interact with key molecular targets involved in tumor growth.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for specific interactions with biological targets. The presence of the allyl group and benzimidazole ring enhances its lipophilicity, facilitating membrane penetration and bioactivity.
| Compound | Activity | Notes |
|---|---|---|
| 1-Allyl-3-methylimidazole | Antimicrobial | Similar imidazole structure but lacks the pyrrolidinone moiety. |
| 4-(m-tolyloxy)butyl derivatives | Anticancer | Shares side chains but different core structures. |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving aldehydes and amines.
- Allylation Reaction : Involves the use of allyl halides under basic conditions to attach the allyl group.
- Cyclization to Form Pyrrolidinone : This step incorporates the pyrrolidinone moiety through cyclization reactions.
Antitumor Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Anti-inflammatory Research
Research involving animal models has indicated that this compound can reduce inflammation markers such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
